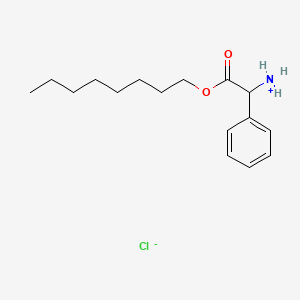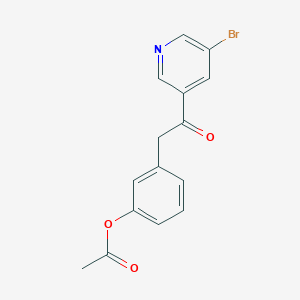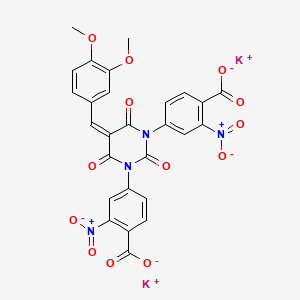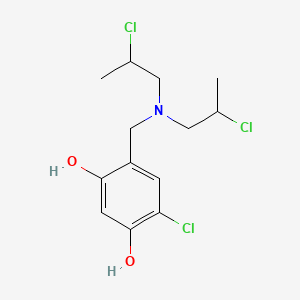
4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple chlorinated groups and a resorcinol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol typically involves multiple steps, starting with the preparation of the resorcinol backbone. The chlorination of resorcinol is followed by the introduction of bis(2-chloropropyl)amino groups. Common reagents used in these reactions include chlorinating agents and amines. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The production process is designed to ensure high yields and purity of the final product, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the chlorinated groups or the amino functionalities.
Substitution: Nucleophilic substitution reactions can replace the chlorinated groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol involves its interaction with molecular targets through its chlorinated and amino functionalities. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s reactivity allows it to modify proteins, nucleic acids, and other biomolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Bis{[bis(2-chloropropyl)amino]methyl}-2-methyl-1,3-benzenediol
- 4-({bis[(2S)-2-chloropropyl]amino}methyl)-6-chlorobenzene-1,3-diol
Uniqueness
Compared to similar compounds, it offers unique opportunities in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
73855-51-3 |
|---|---|
Formule moléculaire |
C13H18Cl3NO2 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
4-[[bis(2-chloropropyl)amino]methyl]-6-chlorobenzene-1,3-diol |
InChI |
InChI=1S/C13H18Cl3NO2/c1-8(14)5-17(6-9(2)15)7-10-3-11(16)13(19)4-12(10)18/h3-4,8-9,18-19H,5-7H2,1-2H3 |
Clé InChI |
ZUFJAUDVFHWSNC-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC1=CC(=C(C=C1O)O)Cl)CC(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



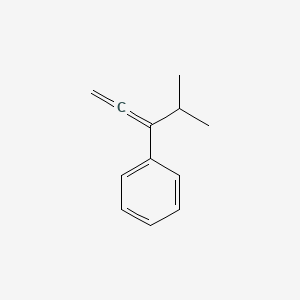
![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)

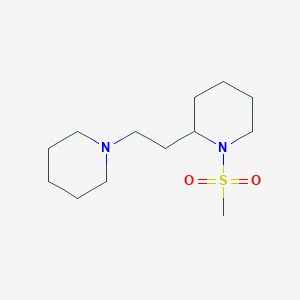
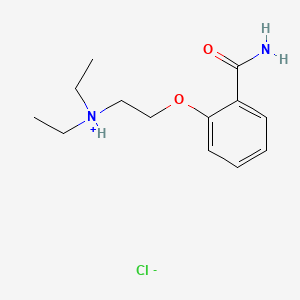
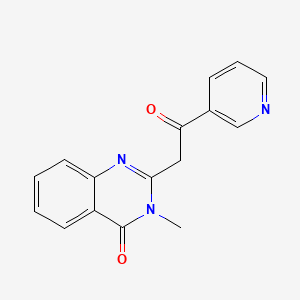
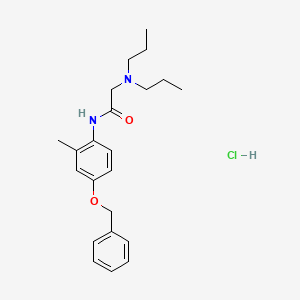
![N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13766776.png)


